molecular formula C12H8N2O3 B062680 4-Benzoyl-3-nitropyridine CAS No. 164219-72-1

4-Benzoyl-3-nitropyridine

Cat. No.: B062680
CAS No.: 164219-72-1
M. Wt: 228.2 g/mol
InChI Key: QUPMIVUMNSOULW-UHFFFAOYSA-N
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Description

4-Benzoyl-3-nitropyridine is an organic compound with the molecular formula C12H8N2O3. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The compound features a benzoyl group at the fourth position and a nitro group at the third position of the pyridine ring. This structural arrangement imparts unique chemical properties and reactivity to the molecule, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzoyl-3-nitropyridine typically involves the nitration of 4-benzoylpyridine. One common method is the reaction of 4-benzoylpyridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the nitration process and prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, concentration, and reaction time, which are crucial for optimizing the nitration process.

Chemical Reactions Analysis

Types of Reactions: 4-Benzoyl-3-nitropyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The nitro group is an excellent leaving group and can be displaced by nucleophiles such as halides, amines, or thiols under appropriate conditions.

    Oxidation: The benzoyl group can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.

    Substitution: Halides, amines, or thiols in the presence of a base or under acidic conditions.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

    Reduction: 4-Benzoyl-3-aminopyridine.

    Substitution: 4-Benzoyl-3-halopyridine, 4-Benzoyl-3-aminopyridine, or 4-Benzoyl-3-thiopyridine.

    Oxidation: 4-Benzoyl-3-carboxypyridine.

Scientific Research Applications

4-Benzoyl-3-nitropyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Benzoyl-3-nitropyridine and its derivatives involves interactions with specific molecular targets. For instance, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzoyl group can also participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity and function.

Comparison with Similar Compounds

    3-Nitropyridine: Lacks the benzoyl group, resulting in different reactivity and applications.

    4-Benzoylpyridine: Lacks the nitro group, affecting its chemical behavior and biological activity.

    4-Nitrobenzoylpyridine: Contains both nitro and benzoyl groups but in different positions, leading to distinct properties.

Uniqueness: 4-Benzoyl-3-nitropyridine is unique due to the specific positioning of the benzoyl and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(3-nitropyridin-4-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c15-12(9-4-2-1-3-5-9)10-6-7-13-8-11(10)14(16)17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPMIVUMNSOULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=NC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434546
Record name 4-BENZOYL-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164219-72-1
Record name 4-BENZOYL-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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